molecular formula C15H13ClN2O3S2 B2716061 (Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate CAS No. 57169-54-7

(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate

Cat. No.: B2716061
CAS No.: 57169-54-7
M. Wt: 368.85
InChI Key: QEPTWSWBHJTZJR-UHFFFAOYSA-N
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Description

(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate is a complex organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a sulfonyl group, a chlorophenyl group, and a carbamothioate group, which contribute to its diverse chemical properties and reactivity.

Scientific Research Applications

(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. This is typically studied in the context of biological systems for pharmaceutical compounds. For this specific compound, no information regarding its mechanism of action was found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form a sulfonamide intermediate. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or chlorophenyl groups are replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, alcohols

The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • **(Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol
  • **®-(-)-1-((4-chlorophenyl)phenylmethyl)piperazine derivatives
  • **2-alkyl/arylamino-5-((6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles

Uniqueness

(Z)-O-methyl ((((4-chlorophenyl)sulfonyl)imino)(phenyl)methyl)carbamothioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and mechanisms of action, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

O-methyl N-[(Z)-N-(4-chlorophenyl)sulfonyl-C-phenylcarbonimidoyl]carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-21-15(22)17-14(11-5-3-2-4-6-11)18-23(19,20)13-9-7-12(16)8-10-13/h2-10H,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPTWSWBHJTZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)NC(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=S)N/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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